N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as INDY, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anti-inflammatory Activity
Compounds containing thiazole and pyrazole structures have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds showed significant inhibition of paw edema in experimental models, suggesting potential as anti-inflammatory agents (Maddila, Gorle, Sampath, & Lavanya, 2016).
Cytotoxic Activity
Novel derivatives with the indole and pyrazole moieties have been explored for their cytotoxic activity against human cancer cell lines. Certain compounds demonstrated potent antiproliferative activity, indicating their potential use in cancer therapy (Zhang, Wang, Zhao, Xu, & Huo, 2011).
Photosynthetic Electron Transport Inhibition
Research on pyrazole derivatives as inhibitors of photosynthetic electron transport revealed that some compounds could effectively interfere with this biological process. This finding suggests possible applications in developing new herbicides (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Antimicrobial Activity
Several studies have focused on synthesizing new compounds with potential antimicrobial properties. Compounds incorporating thiazole and pyrazole have been shown to exhibit antibacterial and antifungal activities, highlighting their relevance in addressing drug-resistant microbial infections (Hassan, 2013).
Nematocidal Evaluation
Pyrazole carboxamide derivatives have been assessed for their nematocidal activity against plant-parasitic nematodes. Some derivatives demonstrated good efficacy, suggesting their potential in agricultural applications (Zhao, Xing, Xu, Peng, & Liu, 2017).
Mycobacterium Tuberculosis Inhibition
Thiazole-aminopiperidine hybrid analogues have been designed and tested for their inhibitory effects on Mycobacterium tuberculosis. Certain compounds showed promising activity, indicating potential for developing new antituberculosis drugs (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(16-11-25-18(23-16)15-10-19-7-8-20-15)21-6-5-12-9-22-14-4-2-1-3-13(12)14/h1-4,7-11,22H,5-6H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAPNWYKIHFNQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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